Glaziovina

Vue d'ensemble

Description

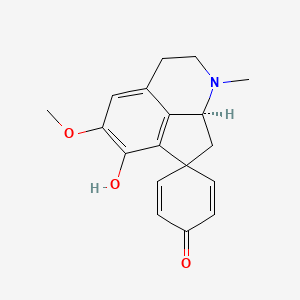

Glaziovina, also known as Glaziovine, is a naturally occurring alkaloid with the molecular formula C18H19NO3. It is part of the proaporphine family and was originally isolated from the plant Ocotea glaziovii, which belongs to the Lauraceae family. This compound has garnered interest due to its neuropharmacological properties, including its potential use as an anxiolytic and anti-ulcer agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Glaziovina involves several key steps. One method includes the nitration of 4’-O-benzyl-N-methylcoclaurine, followed by catalytic hydrogenation to produce 8-amino-N-methylcoclaurine. This intermediate undergoes diazotization and subsequent irradiation to form this compound . The reaction conditions typically involve the use of ether or ester groups and diazo groups as reagents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Glaziovina undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens and diazonium salts are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxy and methoxy derivatives, while reduction can yield various amine derivatives .

Applications De Recherche Scientifique

Glaziovina has several scientific research applications:

Chemistry: It is used as a model compound in the study of proaporphine alkaloids.

Biology: Research has shown its potential in modulating neurotransmitter systems.

Medicine: this compound has been investigated for its anxiolytic and anti-ulcer properties. .

Industry: Its neuropharmacological properties make it a candidate for the development of new therapeutic agents.

Mécanisme D'action

Glaziovina exerts its effects primarily through its interaction with neurotransmitter systems in the brain. It has been shown to modulate the activity of dopamine and serotonin receptors, which are crucial in regulating mood and anxiety. Additionally, this compound exhibits high inhibitory potential against hepatitis B surface antigen, indicating its potential antiviral properties .

Comparaison Avec Des Composés Similaires

N-Methylcrotsparine: Another proaporphine alkaloid with similar neuropharmacological properties.

Aporphine: A structurally related compound with various pharmacological effects.

Uniqueness: Glaziovina is unique due to its specific combination of neuropharmacological and anti-ulcer properties. Its ability to modulate multiple neurotransmitter systems and its potential antiviral effects set it apart from other similar compounds .

Activité Biologique

Glaziovina, derived from Pavonia glazioviana, is a compound with significant biological activities that have garnered attention in recent research. This article explores its various biological properties, including antioxidant, antimicrobial, antiproliferative, and anti-inflammatory activities, supported by data tables and case studies.

Chemical Composition

The primary bioactive compounds identified in Pavonia glazioviana include flavonoids, alkaloids, and terpenoids. Notably, the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy (Pg-1) has been isolated and studied extensively for its biological properties. The molecular characteristics of Pg-1 suggest good oral bioavailability, complying with Lipinski's rule of five (Ro5), which is crucial for therapeutic applications .

Antioxidant Activity

Research has shown that extracts from Pavonia glazioviana exhibit significant antioxidant potential. A study reported a DPPH radical scavenging activity with an EC50 value of 6.36 ± 0.029 mg/mL, indicating its effectiveness in neutralizing free radicals . The total phenolic and flavonoid contents were also quantified, highlighting the plant's rich phytochemical profile.

| Compound | Activity | EC50 (mg/mL) |

|---|---|---|

| Flavonoids | Antioxidant | 6.36 ± 0.029 |

Antimicrobial Activity

The antimicrobial properties of Pavonia glazioviana have been documented through various studies. The plant produces methoxylated flavonoids that act as phytoalexins, providing protection against pathogens. The minimum inhibitory concentration (MIC) for some isolated compounds was found to be 512 µg/mL . This suggests a potential for developing new antimicrobial agents based on these natural compounds.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of extracts from Myrciaria glazioviana against cancer cell lines. For instance, dichloromethane and ethyl acetate extracts exhibited selective cytotoxicity against HeLa cells with IC50 values of 24.31 µg/mL and 12.62 µg/mL respectively . The mechanisms of action involved apoptosis induction as evidenced by caspase activation and morphological changes in treated cells.

| Extract Type | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Dichloromethane | 24.31 | Apoptosis induction |

| Ethyl acetate | 12.62 | Apoptosis induction |

Anti-inflammatory Properties

The anti-inflammatory potential of Pavonia glazioviana has also been explored. In vivo models indicated that extracts possess significant anti-inflammatory effects, contributing to their therapeutic viability . This aligns with traditional uses of the plant in folk medicine for inflammatory conditions.

Case Studies

- In Silico Toxicity Assessment : A study conducted predictive analyses on Pg-1 to evaluate its safety profile. Results indicated low hemolytic activity and no cytotoxic effects on oral mucosa cells at concentrations ranging from 500 to 1000 µg/mL . This suggests that Pg-1 could be a safe candidate for further pharmacological studies.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of various extracts from Pavonia glazioviana, confirming its effectiveness against several bacterial strains, thus supporting its use in traditional medicine as an antimicrobial remedy .

Propriétés

IUPAC Name |

11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-8-5-11-9-14(22-2)17(21)16-15(11)13(19)10-18(16)6-3-12(20)4-7-18/h3-4,6-7,9,13,21H,5,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJUPRNTSWJWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864739 | |

| Record name | (+/-)-Glaziovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17127-48-9, 6808-72-6 | |

| Record name | Glaziovine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017127489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (.+-.)-Glaziovine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glaziovine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Glaziovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLAZIOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7J8A65P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.